

# Tripeptide-3 in Dermatology: A Technical Review of its Mechanism and Clinical Efficacy

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## Compound of Interest

Compound Name: *Tripeptide-3*

Cat. No.: *B1575523*

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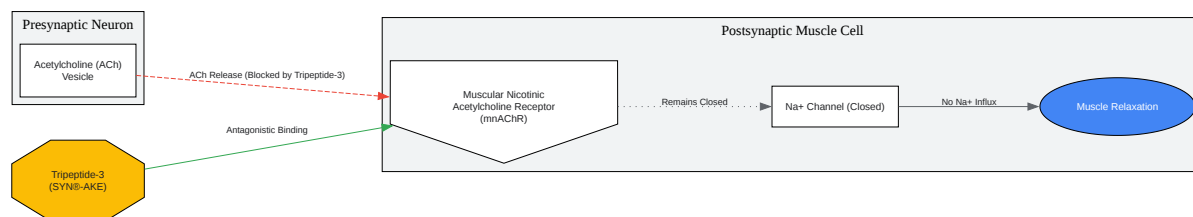
For Researchers, Scientists, and Drug Development Professionals

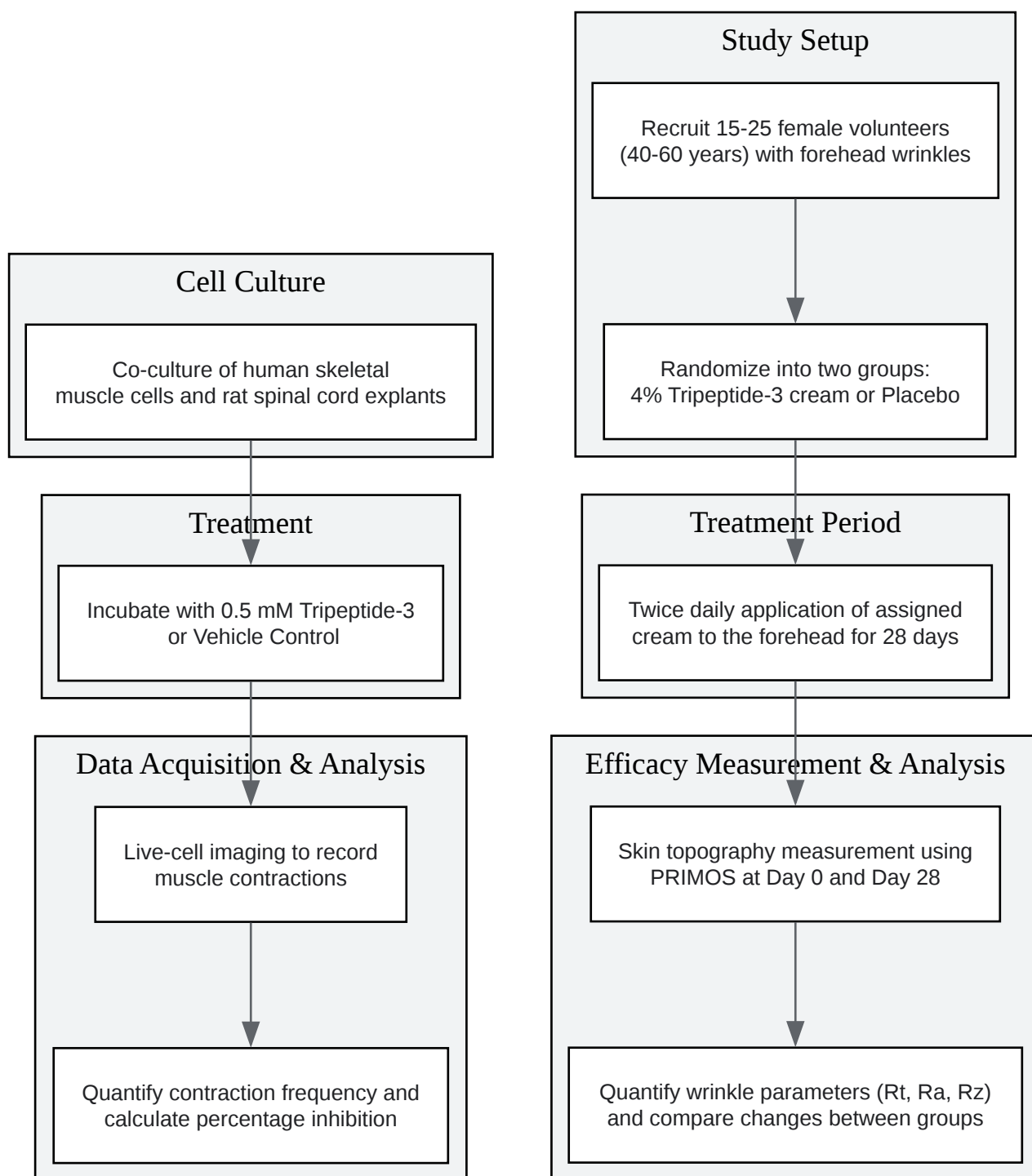
## Introduction

**Tripeptide-3**, commercially known as SYN®-AKE, is a synthetic peptide that has garnered significant attention in the field of dermatology for its anti-wrinkle properties.[1] It is a small, three-amino-acid peptide with a molecular weight under 500 Da, designed to mimic the neuromuscular-blocking activity of Waglerin-1, a polypeptide found in the venom of the Temple Viper, *Tropidolaemus wagleri*. [2][3] This technical guide provides a comprehensive review of the existing research on **Tripeptide-3**, focusing on its mechanism of action, quantitative efficacy data from in-vitro and in-vivo studies, and detailed experimental protocols.

## Mechanism of Action: Neuromuscular Blockade

**Tripeptide-3** functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR) at the post-synaptic membrane. [2][3] In a normal physiological state, the binding of the neurotransmitter acetylcholine (ACh) to its receptor on the muscle cell membrane leads to depolarization and subsequent muscle contraction. **Tripeptide-3**, by mimicking a component of snake venom, binds to the mnAChR, thereby preventing the binding of ACh. [2] This blockade of the receptor inhibits the influx of sodium ions (Na<sup>+</sup>) into the muscle cell, keeping it in a relaxed state. [2][3] The resulting reduction in facial muscle contractions leads to a smoothing of expression lines and a decrease in the appearance of wrinkles.





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